Asoprisnil ecamate

Beschreibung

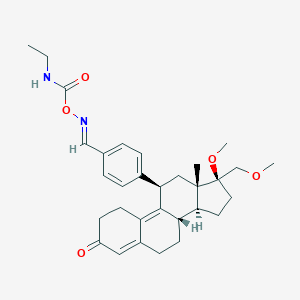

Structure

3D Structure

Eigenschaften

CAS-Nummer |

163883-88-3 |

|---|---|

Molekularformel |

C31H40N2O5 |

Molekulargewicht |

520.7 g/mol |

IUPAC-Name |

[(E)-[4-[(8S,11R,13S,14S,17S)-17-methoxy-17-(methoxymethyl)-13-methyl-3-oxo-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-11-yl]phenyl]methylideneamino] N-ethylcarbamate |

InChI |

InChI=1S/C31H40N2O5/c1-5-32-29(35)38-33-18-20-6-8-21(9-7-20)26-17-30(2)27(14-15-31(30,37-4)19-36-3)25-12-10-22-16-23(34)11-13-24(22)28(25)26/h6-9,16,18,25-27H,5,10-15,17,19H2,1-4H3,(H,32,35)/b33-18+/t25-,26+,27-,30-,31+/m0/s1 |

InChI-Schlüssel |

XMCOWVOJIVSMEO-RCCUTSCYSA-N |

Isomerische SMILES |

CCNC(=O)O/N=C/C1=CC=C(C=C1)[C@H]2C[C@]3([C@@H](CC[C@]3(COC)OC)[C@H]4C2=C5CCC(=O)C=C5CC4)C |

Kanonische SMILES |

CCNC(=O)ON=CC1=CC=C(C=C1)C2CC3(C(CCC3(COC)OC)C4C2=C5CCC(=O)C=C5CC4)C |

Andere CAS-Nummern |

222732-94-7 |

Synonyme |

asoprisnil ecamate |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Asoprisnil Ecamate: A Technical Guide to its Mechanism of Action on Progesterone Receptors

For Researchers, Scientists, and Drug Development Professionals

Abstract

Asoprisnil (B1665293) ecamate, a synthetic steroidal selective progesterone (B1679170) receptor modulator (SPRM), has been a significant compound of interest for its potential therapeutic applications in gynecological conditions such as uterine fibroids and endometriosis.[1][2] As the prodrug of asoprisnil, its mechanism of action is characterized by a unique mixed partial agonist and antagonist profile at the progesterone receptor (PR).[1][3] This document provides an in-depth technical overview of asoprisnil's interaction with the progesterone receptor, summarizing quantitative binding data, detailing key experimental methodologies, and visualizing the associated molecular pathways. Although its development was discontinued (B1498344) due to long-term endometrial safety concerns, the study of asoprisnil has provided valuable insights into the complex, tissue-specific effects of SPRMs.[3]

Progesterone Receptor Binding and Selectivity

Asoprisnil, the active metabolite of asoprisnil ecamate, demonstrates a high and selective binding affinity for the progesterone receptor, comparable to the endogenous ligand, progesterone, and the well-known antagonist mifepristone (B1683876) (RU486). Its selectivity is a key feature, with significantly lower affinity for other steroid hormone receptors, which is desirable for minimizing off-target effects.

Quantitative Binding Affinity Data

The binding affinity of asoprisnil and related compounds to various steroid receptors has been quantified through competitive radioligand binding assays. The dissociation constant (Ki) is a measure of this affinity, where a lower Ki value indicates a higher binding affinity.

| Compound | Receptor | Ki (nM) ± SE | Reference |

| Asoprisnil | Human Progesterone Receptor | 0.85 ± 0.01 | |

| Progesterone | Human Progesterone Receptor | 4.3 ± 1.0 | |

| RU486 (Mifepristone) | Human Progesterone Receptor | 0.82 ± 0.01 |

Asoprisnil also exhibits a reduced affinity for the glucocorticoid receptor (GR) compared to mifepristone and low affinity for the androgen receptor (AR). No significant binding has been detected for the estrogen receptor (ER) or mineralocorticoid receptor (MR).

Mechanism of Action at the Progesterone Receptor

Asoprisnil's unique pharmacological profile stems from its mixed agonist and antagonist activity, which is tissue- and gene-specific. This dual activity is a hallmark of SPRMs and is attributed to the distinct conformational change it induces in the progesterone receptor upon binding.

Signaling Pathway Modulation

Upon binding to the progesterone receptor, asoprisnil induces a receptor conformation that is different from that induced by either progesterone (a full agonist) or mifepristone (a full antagonist). This unique conformation leads to a differential recruitment of coactivators and corepressors to the promoter regions of target genes, resulting in a mixed transcriptional response.

In the absence of progesterone, asoprisnil can induce minimal transactivation of certain genes, such as the mouse mammary tumor virus (MMTV) reporter gene and the endogenously expressed serum and glucocorticoid-responsive kinase (Sgk) gene in T47D breast cancer cells. This agonistic activity involves the recruitment of coactivators like SRC-1. Conversely, in the presence of progesterone, asoprisnil acts as an antagonist, inhibiting progesterone-induced gene transcription.

References

The Chemical Landscape of Asoprisnil Ecamate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Asoprisnil ecamate (J956) is a synthetic, steroidal selective progesterone (B1679170) receptor modulator (SPRM) that has been investigated for its potential in treating gynecological conditions such as endometriosis and uterine fibroids. As a prodrug, it is rapidly converted in the body to its active metabolite, Asoprisnil (J867), which exhibits a unique mixed agonist and antagonist profile at the progesterone receptor (PR). This technical guide provides an in-depth exploration of the chemical structure, synthesis, and mechanism of action of this compound, presenting available quantitative data, experimental protocols, and visualizations of key pathways to serve as a comprehensive resource for researchers in the field. Although the development of this compound was discontinued (B1498344) due to long-term endometrial safety concerns, the extensive research conducted provides valuable insights into the structure-activity relationships and biological effects of SPRMs.

Chemical Structure and Physicochemical Properties

This compound is a derivative of the potent SPRM, Asoprisnil. The "ecamate" moiety is an ethyl carbamate (B1207046) group attached to the oxime functional group of Asoprisnil. This prodrug modification was designed to improve the pharmacokinetic properties of the active compound.

Table 1: Physicochemical Properties of this compound and Asoprisnil

| Property | This compound | Asoprisnil |

| IUPAC Name | [(E)-[4-[(8S,11R,13S,14S,17S)-17-Methoxy-17-(methoxymethyl)-13-methyl-3-oxo-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-11-yl]phenyl]methylideneamino] N-ethylcarbamate[1] | (8S,11R,13S,14S,17S)-11-[4-[(E)-hydroxyiminomethyl]phenyl]-17-methoxy-17-(methoxymethyl)-13-methyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one[2] |

| Other Names | J-956[3][4] | J-867[2] |

| CAS Number | 222732-94-7 | 199396-76-4 |

| Molecular Formula | C₃₁H₄₀N₂O₅ | C₂₈H₃₅NO₄ |

| Molecular Weight | 520.66 g/mol | 449.59 g/mol |

| Solubility | Soluble in DMSO | Soluble in DMSO |

Synthesis of Asoprisnil and this compound

While the precise, proprietary synthesis protocols for this compound are not publicly available, the general synthetic strategy for 11β-benzaldoxime-substituted estratrienes has been described. The synthesis involves a multi-step process to construct the steroidal backbone with the key 11β-phenyl group, followed by the formation of the oxime and subsequent attachment of the ethyl carbamate moiety.

Synthesis of Asoprisnil (J867)

A plausible synthetic route to Asoprisnil, the active metabolite, is outlined below, based on established chemical transformations in steroid chemistry.

Experimental Protocol (Generalized):

A detailed, step-by-step synthetic protocol for Asoprisnil is not available in the public domain. However, a generalized protocol based on the synthetic scheme is as follows:

-

Protection of 4-bromobenzaldehyde (I): The aldehyde group of 4-bromobenzaldehyde is protected, for example, as a diethyl acetal (B89532) (II) using triethyl orthoformate in the presence of an acid catalyst.

-

Grignard Reagent Formation: The protected 4-bromobenzaldehyde (II) is reacted with magnesium turnings in an anhydrous ether solvent like THF to form the corresponding Grignard reagent (III).

-

Conjugate Addition: The Grignard reagent (III) is added to a suitable steroid epoxide (IV) in the presence of a copper(I) salt catalyst (e.g., CuCl) to introduce the aryl group at the 11β-position, yielding the 11β-aryl steroid (V).

-

Spiro-epoxidation: The 17-keto group of the steroid (V) is converted to a spiro-epoxide (VI) using a sulfur ylide, generated from a sulfonium (B1226848) salt like trimethylsulfonium (B1222738) iodide and a strong base such as potassium tert-butoxide.

-

Epoxide Opening and Methylation: The epoxide ring (VI) is opened with a nucleophile, such as sodium methoxide, to introduce the 17α-methoxymethyl group and a 17β-hydroxyl group (VII). The resulting hydroxyl group is then alkylated, for instance, using methyl iodide and a base (Williamson ether synthesis), to yield the 17β-methoxy derivative (VIII).

-

Deprotection and Dehydration: The protecting group on the benzaldehyde (B42025) and any other protecting groups are removed under acidic conditions (e.g., using p-toluenesulfonic acid). This step is often accompanied by dehydration to form the conjugated diene system in the steroid A and B rings, resulting in the dienone intermediate (IX).

-

Oxime Formation: The aldehyde group of the intermediate (IX) is reacted with hydroxylamine (B1172632) hydrochloride in a basic solvent like pyridine to form the final product, Asoprisnil.

Synthesis of this compound (J956)

This compound is synthesized from Asoprisnil by the formation of an ethyl carbamate on the oxime nitrogen.

Experimental Protocol (Generalized):

A specific, detailed experimental protocol for the synthesis of this compound from Asoprisnil is not publicly available. However, a general method for the synthesis of oxime carbamates involves the reaction of an oxime with an isocyanate.

-

Carbamate Formation: Asoprisnil would be dissolved in a suitable aprotic solvent. An excess of ethyl isocyanate would be added, possibly in the presence of a non-nucleophilic base to facilitate the reaction. The reaction mixture would be stirred at a suitable temperature until the reaction is complete, as monitored by techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Purification: The resulting this compound would be purified using standard techniques such as column chromatography, crystallization, or preparative HPLC to obtain the final product of high purity.

Quantitative Data:

No quantitative data, such as reaction yields or purity for the synthesis of Asoprisnil or this compound, are available in the public domain.

Mechanism of Action: A Selective Modulation of the Progesterone Receptor

This compound, through its active metabolite Asoprisnil, exerts its effects by binding to the progesterone receptor (PR). The unique pharmacological profile of Asoprisnil stems from its ability to act as a partial agonist and antagonist, depending on the cellular context and the presence of progesterone.

The binding of Asoprisnil to the PR induces a conformational change in the receptor that is distinct from that induced by either progesterone (a full agonist) or pure antagonists. This unique conformation leads to differential recruitment of coactivator and corepressor proteins to the promoter regions of target genes, resulting in tissue-selective effects.

Receptor Binding Affinity

Asoprisnil demonstrates high and selective binding affinity for the progesterone receptor.

Table 2: Receptor Binding Affinity (Ki) of Asoprisnil and Reference Compounds

| Compound | Receptor | Ki (nM) |

| Asoprisnil | Human Progesterone Receptor | 0.85 ± 0.01 |

| Progesterone | Human Progesterone Receptor | 4.3 ± 1.0 |

| Mifepristone (RU486) | Human Progesterone Receptor | 0.82 ± 0.01 |

Data from in vitro competitive radioligand binding assays.

Experimental Protocol: Receptor Binding Assay (Generalized)

-

Preparation of Receptor Source: A source of progesterone receptors is prepared, typically from cell lysates (e.g., from T47D breast cancer cells) or purified receptor protein.

-

Competitive Binding: A constant concentration of a radiolabeled progestin (e.g., ³H-promegestone) is incubated with the receptor preparation in the presence of varying concentrations of the unlabeled test compound (Asoprisnil).

-

Incubation: The mixture is incubated to allow the binding to reach equilibrium.

-

Separation of Bound and Free Ligand: The receptor-bound radioligand is separated from the unbound radioligand, commonly by rapid filtration through glass fiber filters.

-

Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

Conclusion

This compound represents a significant development in the field of selective progesterone receptor modulators. While its clinical development was halted, the study of its chemical synthesis, structure-activity relationships, and unique mechanism of action has provided invaluable knowledge for the ongoing design and development of new therapeutic agents targeting the progesterone receptor for a variety of gynecological and other hormone-dependent conditions. The information compiled in this technical guide serves as a foundational resource for researchers dedicated to advancing this area of medicinal chemistry and pharmacology.

References

Asoprisnil Ecamate: A Technical Guide to its Pharmacokinetics and Pharmacodynamics

For Researchers, Scientists, and Drug Development Professionals

Abstract

Asoprisnil (B1665293) ecamate (J956) is a synthetic, steroidal selective progesterone (B1679170) receptor modulator (SPRM) that was developed for the treatment of gynecological conditions such as uterine fibroids and endometriosis. As a prodrug, it is rapidly converted to its active metabolite, asoprisnil (J867), which exhibits a unique mixed partial agonist and antagonist profile at the progesterone receptor (PR). This tissue-selective activity allows for therapeutic effects on the endometrium and uterine fibroids while minimizing hypoestrogenic side effects.[1][2] Clinical studies demonstrated its efficacy in controlling uterine bleeding and reducing fibroid volume.[3][4] However, its development was discontinued (B1498344) due to endometrial safety concerns observed in long-term studies.[3] This guide provides a comprehensive overview of the pharmacokinetics and pharmacodynamics of asoprisnil ecamate, including quantitative data, detailed experimental methodologies, and visualizations of key pathways and workflows.

Pharmacodynamics

The pharmacodynamic profile of asoprisnil is defined by its high and selective binding affinity for the progesterone receptor, through which it exerts tissue-specific partial agonist and antagonist effects.

Mechanism of Action

Asoprisnil's primary mechanism of action involves its interaction with the progesterone receptor, a nuclear transcription factor that regulates gene expression upon ligand binding. As an SPRM, asoprisnil's binding to the PR induces a unique conformational change in the receptor, distinct from that caused by progesterone (a full agonist) or pure antagonists. This distinct conformation leads to differential recruitment of coactivator and corepressor proteins to the promoter regions of target genes, resulting in a mixed agonist/antagonist profile. In the absence of progesterone, asoprisnil can act as a partial agonist, while in the presence of progesterone, it acts as a competitive antagonist.

Receptor Binding Profile

Asoprisnil demonstrates a high and selective binding affinity for the progesterone receptor, with moderate affinity for the glucocorticoid receptor and low affinity for the androgen receptor. It has no significant binding affinity for the estrogen or mineralocorticoid receptors.

| Compound | Receptor | Relative Binding Affinity |

| Asoprisnil (J867) | Progesterone Receptor (PR) | High |

| Glucocorticoid Receptor (GR) | Moderate | |

| Androgen Receptor (AR) | Low | |

| Estrogen Receptor (ER) | None | |

| Mineralocorticoid Receptor (MR) | None | |

| Table 1: Receptor Binding Profile of Asoprisnil. |

Clinical Efficacy

Clinical trials have demonstrated the dose-dependent efficacy of asoprisnil in treating symptoms associated with uterine fibroids and endometriosis.

| Indication | Dose | Key Efficacy Endpoints | Reference |

| Uterine Fibroids | 5, 10, 25 mg/day | Suppressed uterine bleeding and reduced fibroid and uterine volume in a dose-dependent manner. | |

| Endometriosis | 5, 10, 25 mg/day | Reduced nonmenstrual pelvic pain and dysmenorrhea. | |

| Table 2: Summary of Key Clinical Efficacy of Asoprisnil. |

Pharmacokinetics

This compound is a prodrug that undergoes rapid conversion to its active metabolite, asoprisnil. The pharmacokinetic profile is characterized by this rapid conversion and subsequent metabolism.

Absorption, Distribution, Metabolism, and Excretion (ADME)

-

Absorption: this compound is orally administered and is readily absorbed.

-

Metabolism: It is rapidly and extensively metabolized to its active form, asoprisnil (J867). Asoprisnil is further metabolized in the liver, primarily through cytochrome P450-dependent pathways, with the major metabolite being J912 (a product of 17β-O-demethylation).

-

Distribution and Excretion: After administration of asoprisnil in humans, the plasma concentrations of the metabolite J912 are substantially higher (approximately five times greater) than the parent drug, asoprisnil. The elimination half-life of both asoprisnil and J912 is similar, with mean values of approximately 4-5 hours.

| Parameter | Asoprisnil (J867) | J912 (Metabolite) |

| Plasma Exposure | - | ~5 times greater than Asoprisnil |

| Elimination Half-life (t½) | ~ 4-5 hours | ~ 4-5 hours |

| Table 3: Human Pharmacokinetic Parameters of Asoprisnil and its Major Metabolite. |

Note: Detailed quantitative data for Cmax, Tmax, and AUC in humans are limited in publicly available literature.

Experimental Protocols

Radioligand Competitive Binding Assay

This in vitro assay is fundamental for determining the binding affinity of a compound to its target receptor.

-

Objective: To determine the binding affinity (Ki) of asoprisnil for the progesterone receptor.

-

Methodology:

-

Receptor Preparation: A source of the progesterone receptor, such as a cell line expressing the receptor or a tissue homogenate, is prepared.

-

Incubation: The receptor preparation is incubated with a constant concentration of a radiolabeled ligand known to bind to the receptor with high affinity.

-

Competition: Varying concentrations of the unlabeled test compound (asoprisnil) are added to the incubation mixture.

-

Equilibrium: The mixture is incubated for a sufficient period to allow the binding reaction to reach equilibrium.

-

Separation: The receptor-bound radioligand is separated from the free, unbound radioligand, often by rapid filtration.

-

Quantification: The amount of radioactivity is measured using a scintillation counter.

-

Data Analysis: A competition curve is generated to determine the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Transactivation Assay

This assay is used to assess the functional agonist or antagonist activity of a compound on a nuclear receptor.

-

Objective: To determine if asoprisnil acts as an agonist or antagonist at the progesterone receptor.

-

Methodology:

-

Cell Culture: A suitable cell line that expresses the progesterone receptor is used.

-

Transfection: The cells are transiently transfected with a reporter gene construct containing a progesterone response element (PRE) linked to a reporter gene (e.g., luciferase).

-

Treatment: The transfected cells are treated with varying concentrations of asoprisnil alone (to test for agonist activity) or in combination with progesterone (to test for antagonist activity).

-

Reporter Gene Assay: After an incubation period, the cells are lysed, and the activity of the reporter enzyme is measured.

-

Data Analysis: The level of reporter gene expression indicates the degree of PR activation or inhibition by asoprisnil.

-

Clinical Trial Protocol (Phase II Example)

-

Objective: To evaluate the efficacy and safety of asoprisnil in patients with uterine leiomyomata.

-

Study Design: A multicenter, prospective, randomized, double-blind, placebo-controlled, parallel-group study.

-

Participants: Women with symptomatic uterine leiomyomata.

-

Intervention: Daily oral administration of asoprisnil (e.g., 5, 10, or 25 mg) or placebo for a defined period (e.g., 12 weeks).

-

Main Outcome Measures:

-

Changes in uterine bleeding assessed by daily diaries.

-

Hemoglobin concentrations.

-

Volume of the dominant leiomyoma and uterus measured by sonography.

-

Patient-reported symptoms (e.g., bloating, pelvic pressure).

-

Endometrial thickness and morphology.

-

Hormonal parameters.

-

Standard safety assessments.

-

-

Data Analysis: Statistical comparison of the treatment groups to the placebo group for all outcome measures.

Conclusion

This compound is a well-characterized selective progesterone receptor modulator with a distinct pharmacodynamic and pharmacokinetic profile. Its mixed agonist/antagonist activity at the progesterone receptor provides a mechanism for its tissue-selective therapeutic effects in gynecological disorders like uterine fibroids and endometriosis. Although its clinical development was halted due to long-term endometrial safety concerns, the extensive research on asoprisnil has significantly contributed to the understanding of SPRMs and continues to inform the development of new therapies in this class. Further research into the long-term endometrial effects of SPRMs is crucial for the future development of this promising class of drugs.

References

Asoprisnil Ecamate's Progesterone Receptor Binding Affinity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Asoprisnil (B1665293) ecamate, a selective progesterone (B1679170) receptor modulator (SPRM), and its active metabolite, asoprisnil, have been the subject of significant research for their potential therapeutic applications in gynecological conditions. A thorough understanding of their interaction with the progesterone receptor (PR) and its subtypes, PRA and PRB, is fundamental to elucidating their mechanism of action and tissue-selective effects. This technical guide provides a comprehensive overview of the binding affinity of asoprisnil for the progesterone receptor, details the experimental methodologies used for its characterization, and illustrates the pertinent signaling pathways and experimental workflows. While specific quantitative binding affinities for the individual PRA and PRB isoforms are not extensively reported in the available literature, this guide consolidates the existing data for the human progesterone receptor and discusses the functional differences observed between the isoforms in response to asoprisnil.

Progesterone Receptor Binding Affinity of Asoprisnil

Asoprisnil, the active metabolite of asoprisnil ecamate, is a high-affinity ligand for the human progesterone receptor (PR).[1] Its binding affinity is comparable to that of the potent synthetic antiprogestin mifepristone (B1683876) (RU486) and significantly higher than the endogenous ligand, progesterone.[1] This high affinity underscores its potency as a modulator of progesterone receptor activity.

Quantitative Binding Data

The binding affinity of asoprisnil and other reference compounds for the human progesterone receptor has been determined using competitive radioligand binding assays. The dissociation constant (Ki) is a measure of the binding affinity, with a lower Ki value indicating a higher affinity.

| Compound | Receptor | Ki (nM) ± SE | Reference |

| Asoprisnil (J867) | Human Progesterone Receptor | 0.85 ± 0.01 | [1] |

| Progesterone | Human Progesterone Receptor | 4.3 ± 1.0 | [1] |

| RU486 (Mifepristone) | Human Progesterone Receptor | 0.82 ± 0.01 | [1] |

Binding Selectivity for Other Steroid Receptors

Asoprisnil exhibits a high degree of selectivity for the progesterone receptor over other steroid hormone receptors. This selectivity is crucial for minimizing off-target effects.

| Receptor | Relative Binding Affinity | Reference |

| Glucocorticoid Receptor (GR) | Moderate | |

| Androgen Receptor (AR) | Low | |

| Estrogen Receptor (ER) | No significant affinity | |

| Mineralocorticoid Receptor (MR) | No significant affinity |

Interaction with Progesterone Receptor Subtypes: PRA and PRB

The two main isoforms of the progesterone receptor, PRA and PRB, are transcribed from the same gene but have distinct functional activities. PRB generally functions as a stronger transcriptional activator than PRA, which can act as a repressor of PRB and other steroid receptors. The tissue-specific effects of SPRMs like asoprisnil are believed to be partly due to their differential interactions with these isoforms and the subsequent recruitment of coactivators and corepressors.

Experimental Protocols

The characterization of asoprisnil's binding affinity and functional activity relies on established in vitro assays.

Competitive Radioligand Binding Assay

This assay is the standard method for determining the binding affinity of a compound to a receptor.

Objective: To determine the dissociation constant (Ki) of asoprisnil for the progesterone receptor.

Methodology:

-

Receptor Preparation: A source of progesterone receptors is prepared, typically from cytosolic fractions of tissues with high PR expression (e.g., rabbit uterus) or from cell lines engineered to express the human progesterone receptor.

-

Incubation: The receptor preparation is incubated with a fixed concentration of a radiolabeled ligand that binds to the progesterone receptor with high affinity (e.g., [3H]-ORG-2058).

-

Competition: Increasing concentrations of the unlabeled test compound (asoprisnil) are added to the incubation mixture to compete with the radioligand for binding to the receptor.

-

Equilibrium: The mixture is incubated for a sufficient duration to allow the binding reaction to reach equilibrium.

-

Separation: The receptor-bound radioligand is separated from the free, unbound radioligand. A common technique is rapid vacuum filtration through glass fiber filters, which trap the receptor-ligand complexes.

-

Quantification: The amount of radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The data are plotted as the percentage of specific binding of the radioligand against the concentration of the test compound. This generates a competition curve from which the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

Transactivation Assay

This assay is used to determine the functional consequences of a ligand binding to a nuclear receptor, specifically its ability to activate or inhibit gene transcription.

Objective: To assess the agonist or antagonist activity of asoprisnil on the progesterone receptor.

Methodology:

-

Cell Culture: A suitable cell line that expresses the progesterone receptor (or is engineered to do so) is cultured.

-

Transfection: The cells are transfected with two plasmids:

-

An expression vector for the progesterone receptor isoform of interest (e.g., PRA or PRB).

-

A reporter plasmid containing a progesterone response element (PRE) upstream of a reporter gene (e.g., luciferase or alkaline phosphatase).

-

-

Treatment: The transfected cells are treated with:

-

Varying concentrations of asoprisnil alone to test for agonist activity.

-

A known progesterone receptor agonist (e.g., progesterone) in combination with varying concentrations of asoprisnil to test for antagonist activity.

-

-

Incubation: The cells are incubated to allow for receptor activation and reporter gene expression.

-

Lysis and Reporter Assay: The cells are lysed, and the activity of the reporter enzyme (e.g., luciferase) is measured.

-

Data Analysis: The level of reporter gene expression is quantified and compared between treatment groups to determine the dose-dependent agonist or antagonist effects of asoprisnil.

Visualizations

Progesterone Receptor Signaling Pathway

Caption: Progesterone receptor signaling pathway and modulation by Asoprisnil.

Competitive Radioligand Binding Assay Workflow

References

Asoprisnil Ecamate: An In Vitro Technical Guide to its Cellular Effects

For Researchers, Scientists, and Drug Development Professionals

Introduction

Asoprisnil (B1665293) ecamate (J956) is a synthetic, steroidal selective progesterone (B1679170) receptor modulator (SPRM) that has been extensively studied for its potential therapeutic applications in gynecological conditions such as uterine fibroids and endometriosis.[1][2][3] As a prodrug, it is rapidly converted to its active metabolite, asoprisnil (J867).[3] Asoprisnil exhibits a unique pharmacological profile, acting as a partial agonist and antagonist of the progesterone receptor (PR), which allows for tissue-selective effects.[1] This technical guide provides a comprehensive overview of the in vitro cellular effects of asoprisnil ecamate, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying molecular mechanisms. Although its clinical development was discontinued (B1498344) due to long-term endometrial safety concerns, the extensive research on asoprisnil continues to provide valuable insights into the modulation of the progesterone receptor.

Core Mechanism of Action: A Mixed Agonist/Antagonist Profile

Asoprisnil's primary mechanism of action is its high and selective binding affinity for the progesterone receptor. Unlike the endogenous ligand progesterone (a full agonist) or pure antagonists like mifepristone (B1683876) (RU486), asoprisnil induces a unique conformational change in the PR. This distinct conformation leads to the differential recruitment of coactivators and corepressors to the promoter regions of target genes, resulting in a mixed and tissue-specific transcriptional response. In the absence of progesterone, asoprisnil can weakly recruit coactivators, leading to partial agonist effects. Conversely, in the presence of progesterone, it competes for PR binding and can displace progesterone, leading to antagonist effects.

Quantitative Data Summary

The following tables summarize the key quantitative data from in vitro studies on asoprisnil.

Table 1: Receptor Binding Affinity of Asoprisnil

| Compound | Receptor | Species | Kᵢ (nM) ± SE | Reference |

| Asoprisnil | Progesterone Receptor | Human | 0.85 ± 0.01 | |

| Progesterone | Progesterone Receptor | Human | 4.3 ± 1.0 | |

| RU486 (Mifepristone) | Progesterone Receptor | Human | 0.82 ± 0.01 | |

| Asoprisnil | Glucocorticoid Receptor | Human | Moderate Affinity | |

| Asoprisnil | Androgen Receptor | Human | Low Affinity | |

| Asoprisnil | Estrogen Receptor | Human | No Significant Affinity | |

| Asoprisnil | Mineralocorticoid Receptor | Human | No Significant Affinity |

Table 2: In Vitro Cellular Effects of Asoprisnil

| Cell Line | Assay | Effect | Observations | Reference(s) |

| T47D (Human Breast Cancer) | Transactivation Assay | Antagonist | Demonstrated antagonism, but not agonism. | |

| T47D (Human Breast Cancer) | Alkaline Phosphatase Activity Assay | Antagonist | Confirmed antagonist activity. | |

| T47D (Human Breast Cancer) | Gene Expression (Sgk-1, PPL) | Weak Agonist/Antagonist | Weakly activated gene expression and antagonized progesterone-induced expression. | |

| ELT3 (Rat Leiomyoma) | Cyclooxygenase (COX) Activity | Partial Agonist | Demonstrated partial progesterone-like inhibition of COX enzymatic activity. | |

| ELT3 (Rat Leiomyoma) | COX-2 Gene Expression | Partial Agonist | Demonstrated partial progesterone-like inhibition of COX-2 gene expression. | |

| Primary Endometrial Stromal Cells | Cell Proliferation (BrdU Incorporation) | Antiproliferative | Reduced DNA synthesis in a dose-dependent manner. | |

| Human Uterine Leiomyoma Cells | Cell Viability | Antiproliferative | Decreased the number of viable leiomyoma cells. | |

| Human Uterine Leiomyoma Cells | Apoptosis | Pro-apoptotic | Increased markers of apoptosis (cleaved caspase-3, cleaved PARP) and decreased the anti-apoptotic protein Bcl-2. |

Signaling Pathways and Cellular Effects

Asoprisnil's interaction with the progesterone receptor triggers a complex cascade of molecular events that ultimately modulate gene expression and cellular function.

Asoprisnil's mixed agonist/antagonist signaling pathway.

In uterine leiomyoma cells, asoprisnil has been shown to induce apoptosis through the TNF-related apoptosis-inducing ligand (TRAIL)-mediated signaling pathway. This involves the upregulation of TRAIL and its death receptors, leading to the activation of a caspase cascade.

Experimental Protocols

Detailed methodologies are essential for the accurate in vitro characterization of compounds like this compound.

Radioligand Competitive Binding Assay

This assay is fundamental for determining the binding affinity of a compound to its target receptor.

Objective: To determine the binding affinity (Kᵢ) of asoprisnil for the progesterone receptor.

Materials:

-

Receptor Source: Cytosolic fraction from T47D cells or other PR-expressing cells.

-

Radioligand: [³H]-ORG-2058 or other suitable radiolabeled PR ligand.

-

Test Compound: Asoprisnil.

-

Reference Compound: Progesterone.

-

Assay Buffer: e.g., TEGMD buffer (10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, 1 mM DTT, 10 mM sodium molybdate, pH 7.4).

-

Filtration Apparatus: Glass fiber filters and vacuum manifold.

-

Scintillation Counter.

Procedure:

-

Receptor Preparation: Prepare a cytosolic fraction from the chosen cell source by homogenization and ultracentrifugation.

-

Assay Setup: In test tubes, combine the receptor preparation, a fixed concentration of the radioligand, and varying concentrations of unlabeled asoprisnil. Include controls for total binding (radioligand + receptor) and non-specific binding (radioligand + receptor + excess unlabeled progesterone).

-

Incubation: Incubate the mixtures at 4°C to reach equilibrium.

-

Separation: Rapidly separate bound from free radioligand by vacuum filtration through glass fiber filters.

-

Washing: Wash filters with ice-cold assay buffer.

-

Quantification: Measure the radioactivity on the filters using a scintillation counter.

-

Data Analysis: Calculate the IC₅₀ value and then the Kᵢ value using the Cheng-Prusoff equation.

Workflow for determining receptor binding affinity.

Transactivation Assay

This assay assesses the functional agonist or antagonist activity of a compound on a nuclear receptor.

Objective: To determine if asoprisnil acts as a PR agonist or antagonist.

Materials:

-

Cell Line: Mammalian cells (e.g., HeLa or HEK293) that do not endogenously express PR.

-

Plasmids:

-

An expression vector for the human progesterone receptor.

-

A reporter plasmid containing a progesterone response element (PRE) driving a reporter gene (e.g., luciferase).

-

-

Transfection Reagent.

-

Test Compound: Asoprisnil.

-

Agonist Control: Progesterone.

-

Luciferase Assay System.

Procedure:

-

Transfection: Co-transfect the cells with the PR expression vector and the PRE-luciferase reporter plasmid.

-

Treatment:

-

Agonist mode: Treat cells with varying concentrations of asoprisnil alone.

-

Antagonist mode: Treat cells with a fixed concentration of progesterone in the presence of varying concentrations of asoprisnil.

-

-

Incubation: Incubate the cells for a defined period (e.g., 18-24 hours).

-

Cell Lysis: Lyse the cells to release the intracellular contents.

-

Luciferase Assay: Measure the luciferase activity in the cell lysates using a luminometer.

-

Data Analysis: The level of luciferase expression indicates the degree of PR activation (agonist activity) or inhibition (antagonist activity).

Cell Proliferation Assay (BrdU Incorporation)

This assay measures DNA synthesis as an indicator of cell proliferation.

Objective: To evaluate the effect of asoprisnil on endometrial cell proliferation.

Materials:

-

Cell Line: Primary endometrial stromal cells.

-

Test Compound: this compound.

-

BrdU Labeling Solution.

-

Fixing/Denaturing Solution.

-

Anti-BrdU Antibody.

-

Detection Substrate.

-

Microplate Reader.

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate and allow them to adhere.

-

Treatment: Treat cells with various concentrations of this compound for 24-72 hours.

-

BrdU Labeling: Add BrdU labeling solution and incubate for 2-4 hours.

-

Fixation and Denaturation: Fix and denature the cellular DNA.

-

Antibody Incubation: Incubate with an anti-BrdU antibody.

-

Detection: Add a detection substrate and measure the signal using a microplate reader.

Logical Relationship of Asoprisnil's Effects

The in vitro effects of asoprisnil can be understood as a logical progression from molecular binding to cellular responses.

Logical flow from molecular binding to cellular effects.

Conclusion

This compound, through its active metabolite asoprisnil, exhibits a complex and unique in vitro profile as a selective progesterone receptor modulator. Its high and selective binding to the PR, coupled with its mixed agonist-antagonist activity, results in a distinct pattern of gene expression modulation and cellular effects, notably antiproliferative and pro-apoptotic actions in uterine cells. The experimental protocols detailed in this guide provide a framework for the continued investigation of SPRMs and their therapeutic potential. While asoprisnil's development was halted, the knowledge gained from its extensive in vitro characterization remains a valuable resource for the fields of endocrinology and drug discovery.

References

Literature review of selective progesterone receptor modulators (SPRMs)

An In-depth Technical Guide on Selective Progesterone (B1679170) Receptor Modulators (SPRMs)

Introduction

Selective Progesterone Receptor Modulators (SPRMs) are a class of synthetic compounds that exhibit a unique, tissue-specific blend of agonist, antagonist, or mixed agonist/antagonist effects on the progesterone receptor (PR).[1][2] This tissue-selective activity allows for targeted therapeutic applications while minimizing undesirable side effects, making them a significant area of interest in gynecology and oncology.[2][3] Unlike full progesterone agonists (progestins) or antagonists, SPRMs' distinct mechanism of action stems from their differential interaction with PR isoforms and the subsequent recruitment of co-regulators, leading to varied transcriptional responses in different cell types.[2] This technical guide provides a comprehensive overview of the core pharmacology of SPRMs, including their mechanism of action, the characteristics of specific agents, relevant experimental protocols, and the key signaling pathways they modulate.

General Mechanism of Action

The biological effects of progesterone are mediated by two main isoforms of the progesterone receptor, PR-A and PR-B, which are encoded by the same gene but transcribed from different promoters. These receptors are ligand-activated transcription factors that, upon binding to progesterone or an SPRM, undergo a conformational change, dissociate from heat shock proteins, dimerize, and translocate to the nucleus to bind to progesterone response elements (PREs) on target genes.

The defining characteristic of an SPRM is its ability to induce a specific receptor conformation that leads to the differential recruitment of co-activators and co-repressors to the transcriptional complex. This balance between co-activator and co-repressor binding ultimately determines whether the SPRM will exert an agonistic, antagonistic, or mixed effect in a particular tissue.

Genomic Signaling

The primary mechanism of action for SPRMs is through the modulation of gene transcription, known as genomic signaling.

-

Agonistic Activity: In tissues where an SPRM acts as an agonist, it promotes the recruitment of co-activators, leading to the initiation of gene transcription.

-

Antagonistic Activity: Conversely, in tissues where it functions as an antagonist, the SPRM facilitates the binding of co-repressors, which inhibit gene transcription.

The tissue-specific effects of SPRMs are influenced by the local cellular environment, including the ratio of PR-A to PR-B isoforms and the relative abundance of various co-regulators.

Non-Genomic Signaling

In addition to their genomic effects, SPRMs can also elicit rapid, non-genomic responses by interacting with signaling pathways outside the nucleus. These pathways are often initiated by membrane-associated progesterone receptors and can lead to the activation of various kinase cascades. Key non-genomic signaling pathways modulated by progesterone and potentially by SPRMs include:

-

SRC/ERK/MAPK Pathway

-

PI3K/Akt Pathway

These rapid signaling events can, in turn, influence the transcriptional activity of nuclear PRs, creating a complex interplay between genomic and non-genomic actions.

Pharmacology of Specific SPRMs

Several SPRMs have been developed and investigated for various clinical applications. The most well-studied include ulipristal (B1683391) acetate (B1210297), mifepristone, and telapristone.

Ulipristal Acetate (UPA)

Ulipristal acetate is a derivative of 19-norprogesterone (B1209251) and is primarily used for emergency contraception and the treatment of uterine fibroids. Its primary mechanism of action in emergency contraception is the inhibition or delay of ovulation. In the treatment of uterine fibroids, UPA has been shown to control excessive bleeding and reduce fibroid volume.

| Parameter | Value | Reference |

| Half-life | ~32 hours | |

| Plasma Protein Binding | 97-99% | |

| Metabolism | Primarily by CYP3A4 | |

| Clinical Efficacy (Uterine Fibroids) | Reduction in fibroid volume by ~42% after 13 weeks | |

| Amenorrhea Rate (Uterine Fibroids) | 79.5% after the first 3-month treatment course |

Mifepristone (RU-486)

Mifepristone is a potent antiprogestin and antiglucocorticoid. It is widely known for its use in medical termination of pregnancy. Mifepristone has also been investigated for the treatment of uterine fibroids, endometriosis, and Cushing's syndrome. Its mechanism of action involves blocking the progesterone receptor, leading to decidual breakdown and cervical softening.

| Parameter | Value | Reference |

| Peak Plasma Concentration | 1-2 hours after oral administration | |

| Plasma Protein Binding | ~99.2% | |

| Metabolism | By CYP3A4 in the liver | |

| Half-life | ~85 hours with multiple dosing | |

| Clinical Application | Medical abortion, Cushing's syndrome |

Telapristone Acetate (CDB-4124)

Telapristone acetate is an investigational SPRM that has been studied for the treatment of uterine fibroids and endometriosis. It acts as a competitive progesterone receptor antagonist. Preclinical studies have suggested that it can inhibit the proliferation of endometrial tissue and may have antineoplastic effects in PR-positive breast cancer cells.

| Parameter | Value | Reference |

| Elimination Half-life | ~32 hours | |

| Metabolism | In the liver by cytochrome P450 enzymes | |

| Excretion | Primarily via urine and feces | |

| Clinical Development | Investigated for uterine fibroids and endometriosis |

Other SPRMs

-

Asoprisnil: Investigated for uterine fibroids, but development was halted due to safety concerns.

-

Vilaprisan: Currently under investigation in Phase III clinical trials for the treatment of uterine fibroids.

Key Experimental Protocols

The characterization of SPRMs involves a variety of in vitro and in vivo experimental techniques. Below are detailed methodologies for some of the key assays.

Progesterone Receptor Binding Assay

Objective: To determine the binding affinity of an SPRM for the progesterone receptor.

Methodology:

-

Preparation of Receptor Source: A cell line expressing the progesterone receptor (e.g., T47D breast cancer cells) or purified recombinant PR is used.

-

Radioligand Binding: A constant concentration of a radiolabeled progestin (e.g., [³H]-promegestone) is incubated with the receptor source in the presence of increasing concentrations of the unlabeled SPRM.

-

Incubation: The mixture is incubated to allow binding to reach equilibrium.

-

Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand using methods such as filtration or dextran-coated charcoal adsorption.

-

Quantification: The amount of bound radioactivity is measured using a scintillation counter.

-

Data Analysis: The data is used to calculate the half-maximal inhibitory concentration (IC₅₀) of the SPRM, which is then used to determine its binding affinity (Ki).

Cell Proliferation Assay (MTT Assay)

Objective: To assess the effect of an SPRM on the proliferation of progesterone-sensitive cells (e.g., uterine fibroid cells).

Methodology:

-

Cell Seeding: Cells are seeded in a 96-well plate and allowed to adhere overnight.

-

Treatment: The cells are treated with varying concentrations of the SPRM for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: The formazan crystals are solubilized by adding a solubilization solution (e.g., dimethyl sulfoxide (B87167) or a detergent-based solution).

-

Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (typically between 500 and 600 nm) using a microplate reader.

-

Data Analysis: The absorbance values are proportional to the number of viable cells. The results are often expressed as a percentage of the control (untreated) cells.

Western Blotting for Signaling Protein Analysis

Objective: To determine the effect of an SPRM on the expression and phosphorylation status of key signaling proteins.

Methodology:

-

Cell Lysis: Cells treated with the SPRM are lysed to extract total protein.

-

Protein Quantification: The protein concentration of the lysates is determined using a protein assay (e.g., BCA or Bradford assay).

-

SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., nitrocellulose or PVDF).

-

Blocking: The membrane is blocked with a protein solution (e.g., bovine serum albumin or non-fat milk) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the target protein (e.g., phosphorylated ERK1/2 or total AKT).

-

Secondary Antibody Incubation: After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody.

-

Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.

-

Data Analysis: The intensity of the bands is quantified and normalized to a loading control (e.g., β-actin or GAPDH) to determine the relative changes in protein expression or phosphorylation.

Signaling Pathways Modulated by SPRMs

SPRMs exert their effects by modulating complex intracellular signaling networks. Below are diagrams of key pathways involved, generated using the DOT language.

Caption: Genomic signaling pathway of SPRMs.

Caption: Non-genomic signaling pathways modulated by SPRMs.

References

- 1. Selective progesterone receptor modulators (SPRMs): progesterone receptor action, mode of action on the endometrium and treatment options in gynecological therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Selective Progesterone Receptor Modulators—Mechanisms and Therapeutic Utility - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Selective progesterone receptor modulator - Wikipedia [en.wikipedia.org]

Preclinical Research on Asoprisnil Ecamate in Animal Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Asoprisnil (B1665293) ecamate (J956) is a synthetic, steroidal selective progesterone (B1679170) receptor modulator (SPRM) that was developed for the treatment of gynecological conditions such as uterine fibroids and endometriosis.[1] It is a prodrug that is rapidly converted to its active metabolite, asoprisnil (J867).[2] Asoprisnil exhibits a unique pharmacological profile, acting as a mixed partial agonist and antagonist at the progesterone receptor (PR).[3][4] This tissue-selective activity was intended to provide therapeutic benefits while minimizing the side effects associated with pure progesterone agonists or antagonists.[2] Despite showing promise in early clinical trials, the development of asoprisnil ecamate was discontinued (B1498344) due to concerns about long-term endometrial safety. This technical guide provides a comprehensive overview of the preclinical research on this compound in animal models, focusing on its pharmacodynamics, in vivo efficacy, and the experimental protocols used in its evaluation.

Pharmacodynamics: Receptor Binding and Mechanism of Action

Asoprisnil's therapeutic effects are mediated through its interaction with the progesterone receptor. Its binding affinity and functional activity have been characterized in a variety of in vitro and in vivo models.

Receptor Binding Profile

Asoprisnil demonstrates a high and selective binding affinity for the progesterone receptor, comparable to the endogenous ligand progesterone and the antagonist mifepristone (B1683876) (RU486). Its affinity for other steroid hormone receptors is significantly lower, suggesting a favorable side-effect profile with a reduced potential for off-target effects.

| Compound | Receptor | Binding Affinity (Ki, nM) ± SE | Tissue Source |

| Asoprisnil | Human Progesterone Receptor | 0.85 ± 0.01 | Recombinant |

| Progesterone | Human Progesterone Receptor | 4.3 ± 1.0 | Recombinant |

| RU486 (Mifepristone) | Human Progesterone Receptor | 0.82 ± 0.01 | Recombinant |

| Asoprisnil | Glucocorticoid Receptor (GR) | Moderate | Rat Thymus |

| Asoprisnil | Androgen Receptor (AR) | Low | Rat Prostate |

| Asoprisnil | Estrogen Receptor (ER) | No Affinity | Rabbit Uterus |

| Asoprisnil | Mineralocorticoid Receptor (MR) | No Affinity | Rat Kidney |

Mechanism of Action

Asoprisnil's mixed agonist/antagonist activity stems from its unique interaction with the progesterone receptor. Upon binding, asoprisnil induces a conformational change in the PR that is distinct from that caused by full agonists or antagonists. This leads to a differential recruitment of coactivators and corepressors to the promoter regions of target genes. In the absence of progesterone, asoprisnil can weakly recruit coactivators, resulting in partial agonist effects. In the presence of progesterone, it competes for PR binding and can displace the natural ligand, leading to antagonist effects.

Asoprisnil's Differential PR Signaling Pathway

In Vivo Efficacy in Animal Models

A variety of animal models were instrumental in characterizing the preclinical pharmacodynamic profile of asoprisnil.

| Animal Model | Key Findings | Reference |

| Rabbit (McPhail Test) | Demonstrated partial progestational (agonist) and antagonist effects on the endometrium. | |

| Guinea Pig | Showed only marginal labor-inducing activity at mid-pregnancy and was ineffective at inducing preterm parturition, unlike pure antiprogestins. Induced vaginal mucification. | |

| Rat | Exhibited weak androgenic and anti-androgenic properties in male rats. In the uterotrophic assay, it did not show progesterone-like ability to oppose estrogen. | |

| Cynomolgus Monkey | Abolished menstrual cyclicity and induced endometrial atrophy in the presence of follicular phase estrogen concentrations. |

Experimental Protocols

Detailed methodologies were employed to assess the pharmacodynamic and pharmacokinetic properties of this compound.

Competitive Radioligand Binding Assay

This in vitro assay is fundamental for determining the binding affinity of a compound to its target receptor.

Objective: To determine the binding affinity (Ki) of asoprisnil for the progesterone receptor by measuring its ability to displace a radiolabeled ligand.

Methodology:

-

Receptor Source: Cytosolic fractions from tissues with high PR expression (e.g., rabbit uterus) or recombinant human progesterone receptor expressed in a suitable cell line.

-

Radioligand: A radiolabeled ligand with high affinity for the PR (e.g., [3H]ORG-2058) is used.

-

Incubation: The receptor preparation is incubated with a constant concentration of the radioligand in the presence of increasing concentrations of the unlabeled test compound (asoprisnil).

-

Separation: Bound and free radioligand are separated.

-

Quantification: The amount of bound radioactivity is measured.

-

Data Analysis: The IC50 (concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined and converted to the Ki value.

Workflow for a Competitive Binding Assay

McPhail Test

The McPhail test is a classical in vivo assay to assess the progestational (agonist) activity of a compound.

Objective: To evaluate the progestational effects of asoprisnil on the endometrium.

Methodology:

-

Animal Model: Immature female rabbits.

-

Priming: Daily administration of estrogen for a defined period to induce endometrial proliferation.

-

Treatment: Administration of the test compound (e.g., asoprisnil) or a vehicle control for several consecutive days.

-

Endpoint: Histological examination of the uterus to assess the degree of endometrial transformation (glandular proliferation and secretion). The effect is typically scored on the McPhail scale.

Experimental Workflow for the McPhail Test

Pharmacokinetics and Metabolism

This compound is a prodrug that is rapidly converted to its active form, asoprisnil (J867). Asoprisnil is then further metabolized, primarily through cytochrome P450-dependent pathways. The major metabolite is J912, which is also pharmacologically active. The metabolic profiles have been found to be qualitatively similar across various animal species and humans.

Metabolic Pathway of this compound

Preclinical Toxicology

Toxicological studies, particularly in non-human primates, were crucial in evaluating the long-term safety of asoprisnil. In intact cynomolgus monkeys, treatment with this compound over 39 weeks with high doses resulted in endometrial atrophy. These findings, along with observations from long-term clinical extension studies that raised endometrial safety concerns, ultimately led to the discontinuation of its development.

Conclusion

The preclinical evaluation of this compound in various animal models provided a comprehensive understanding of its pharmacodynamic and pharmacokinetic properties. These studies established its high affinity for the progesterone receptor and its unique mixed agonist/antagonist profile. In vivo models in rabbits, guinea pigs, rats, and non-human primates demonstrated its tissue-selective effects, particularly its anti-proliferative action on the endometrium. While asoprisnil showed significant therapeutic potential for gynecological disorders, the preclinical and clinical findings on long-term endometrial safety underscored the challenges in developing SPRMs for chronic use. The extensive research on asoprisnil has, however, significantly contributed to the understanding of progesterone receptor modulation and continues to inform the development of new therapies in this class.

References

An In-depth Technical Guide on the Discovery and Development of Asoprisnil Ecamate

Introduction

Asoprisnil (B1665293) ecamate (J956) is a synthetic, steroidal selective progesterone (B1679170) receptor modulator (SPRM) that was developed for the treatment of gynecological conditions such as endometriosis and uterine fibroids.[1][2] As a prodrug of its active metabolite, asoprisnil (J867), it possesses a unique pharmacological profile with a mix of progesterone receptor (PR) agonist and antagonist activities.[1][3][4] This tissue-selective activity was intended to provide therapeutic benefits while minimizing the side effects associated with pure progesterone agonists or antagonists. Despite showing promise in clinical trials, the development of Asoprisnil ecamate was ultimately discontinued (B1498344) due to concerns regarding its long-term endometrial safety. This guide provides a comprehensive technical overview of the discovery, mechanism of action, preclinical and clinical development of this compound.

Discovery and Synthesis

The discovery of asoprisnil was the result of a drug discovery program aimed at identifying progesterone receptor ligands with a combination of agonist and antagonist activities. This led to the synthesis and characterization of a series of 11β-benzaldoxime-substituted steroidal compounds that exhibited mixed PR agonist/antagonist effects. This compound was developed as a prodrug to improve the pharmacokinetic properties of asoprisnil.

While the specific, proprietary synthesis protocols for this compound are not publicly available, the general approach for creating 11β-benzaldoxime-substituted estratrienes has been described. The synthesis generally involves the introduction of a benzaldehyde (B42025) group at the 11β position of an estra-4,9-diene-3-one steroid backbone, followed by the formation of an oxime and subsequent modification of this group.

Mechanism of Action

This compound exerts its effects through its active metabolite, asoprisnil, which binds to the progesterone receptor. Its unique pharmacological profile is due to its ability to act as both a partial agonist and an antagonist, depending on the cellular context and the presence of progesterone.

Upon binding to the progesterone receptor, asoprisnil induces a conformational change in the receptor that is distinct from that induced by full agonists like progesterone or full antagonists like mifepristone. This unique conformation leads to the differential recruitment of coactivator and corepressor proteins to the promoter regions of target genes, resulting in a mixed transcriptional response. In the absence of progesterone, asoprisnil can weakly recruit coactivators, leading to partial agonist effects. In the presence of progesterone, asoprisnil competes for PR binding and can displace progesterone, leading to antagonist effects.

Preclinical Pharmacology

A series of in vitro and in vivo studies were conducted to characterize the pharmacological profile of this compound and its active metabolite.

Receptor Binding Affinity

Asoprisnil demonstrated a high and selective binding affinity for the progesterone receptor, which is comparable to that of the endogenous ligand, progesterone. It has a moderate affinity for the glucocorticoid receptor (GR), low affinity for the androgen receptor (AR), and no significant binding affinity for the estrogen receptor (ER) or mineralocorticoid receptor (MR).

| Compound | Receptor | Ki (nM) ± SE | Reference |

| Asoprisnil | Human Progesterone Receptor | 0.85 ± 0.01 | |

| Progesterone | Human Progesterone Receptor | 4.3 ± 1.0 | |

| RU486 (Mifepristone) | Human Progesterone Receptor | 0.82 ± 0.01 |

Experimental Protocols: In Vitro Assays

Competitive Radioligand Binding Assay

-

Objective: To determine the binding affinity of a test compound to a specific receptor.

-

Methodology:

-

Preparation of Receptor Source: A cell lysate or tissue homogenate containing the progesterone receptor is prepared.

-

Competitive Binding: A constant concentration of a radiolabeled ligand (e.g., [3H]ORG-2058 for PR) is incubated with the receptor preparation in the presence of increasing concentrations of the unlabeled test compound (asoprisnil).

-

Incubation: The mixture is incubated to reach equilibrium.

-

Separation: Receptor-bound and free radioligand are separated, typically by vacuum filtration through glass fiber filters.

-

Quantification: The radioactivity of the bound ligand is measured using a scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The IC50 value is then converted to a binding affinity constant (Ki).

-

Transactivation Assay

-

Objective: To assess the functional agonist or antagonist activity of a compound on the progesterone receptor.

-

Methodology:

-

Cell Culture: A suitable cell line that expresses the progesterone receptor is used.

-

Transfection: The cells are transiently transfected with a reporter gene construct containing a progesterone response element (PRE) linked to a reporter gene (e.g., luciferase).

-

Treatment: The transfected cells are treated with varying concentrations of asoprisnil, either alone (to test for agonist activity) or in combination with progesterone (to test for antagonist activity).

-

Reporter Gene Assay: After an incubation period, the cells are lysed, and the activity of the reporter enzyme is measured.

-

Experimental Protocols: In Vivo Animal Models

McPhail Test

-

Objective: To assess the progestational (agonist) activity of a compound on the endometrium.

-

Animal Model: Immature female rabbits.

-

Methodology:

-

Priming: Daily administration of estrogen for a defined period to induce endometrial proliferation.

-

Treatment: Administration of the test compound (e.g., asoprisnil) or a vehicle control for several consecutive days.

-

Endpoint: Histological examination of the uterus to assess the degree of endometrial transformation, which is scored on the McPhail scale.

-

Other Animal Models

-

Guinea Pigs: Used to evaluate effects on labor and parturition. Unlike progesterone antagonists, asoprisnil and related compounds showed marginal effects on inducing labor.

-

Cynomolgus Monkeys: Utilized for toxicological studies and to assess effects on the endometrium and menstrual cyclicity. In these monkeys, asoprisnil treatment led to the abolishment of menstrual cyclicity and endometrial atrophy.

Clinical Development and Discontinuation

This compound advanced to Phase III clinical trials for the treatment of uterine fibroids and endometriosis. Clinical studies demonstrated that asoprisnil effectively controlled uterine bleeding and reduced the volume of uterine fibroids in a dose-dependent manner.

| Indication | Key Efficacy Endpoints | Findings | Reference |

| Uterine Fibroids | Reduction in uterine bleeding, reduction in fibroid volume | Dose-dependent suppression of bleeding and reduction in tumor volume. | |

| Endometriosis | Reduction in nonmenstrual pain and dysmenorrhea | Effective in reducing endometriosis-related pain. |

Despite these promising efficacy results, the development of this compound was discontinued. Long-term extension studies revealed endometrial safety concerns, including an increase in endometrial thickness. These findings highlighted the complex, tissue-specific effects of SPRMs and the challenges in achieving a perfect balance of agonist and antagonist activities for chronic use.

Conclusion

This compound represents a significant milestone in the development of selective progesterone receptor modulators. Its unique mixed agonist/antagonist profile demonstrated clinical efficacy in treating symptoms associated with uterine fibroids and endometriosis. However, the long-term safety findings underscore the critical importance of thoroughly understanding the tissue-specific effects of SPRMs. The developmental history of this compound provides valuable lessons for future drug discovery and development efforts in the field of hormone-dependent gynecological conditions, emphasizing the need for careful evaluation of the long-term consequences of modulating steroid hormone receptors.

References

Methodological & Application

Application Notes and Protocols for Asoprisnil Ecamate Administration in Rodent Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Asoprisnil ecamate (J956) is a synthetic, steroidal selective progesterone (B1679170) receptor modulator (SPRM). It is a prodrug that is rapidly converted in vivo to its active metabolite, Asoprisnil (J867). Asoprisnil exhibits a unique mixed progesterone receptor (PR) agonist and antagonist profile, which allows for tissue-selective effects.[1] This characteristic has made it a compound of interest for gynecological conditions such as endometriosis and uterine fibroids.[1][2] Although its clinical development was discontinued (B1498344) due to long-term endometrial safety concerns, Asoprisnil remains a valuable tool for preclinical research in rodent models to understand the role of the progesterone receptor in various physiological and pathological processes.[1] These application notes provide detailed protocols for the administration of this compound in rodent models based on available preclinical data.

Mechanism of Action

Asoprisnil exerts its effects by binding to the progesterone receptor, a nuclear transcription factor. Upon binding, Asoprisnil induces a conformational change in the receptor that is distinct from that induced by full agonists (like progesterone) or pure antagonists. This unique conformation leads to differential recruitment of coactivator and corepressor proteins to the promoter regions of target genes, resulting in tissue-specific partial agonist and antagonist effects.[3] In uterine leiomyoma cells, for instance, one of the key downstream effects of Asoprisnil is the induction of apoptosis.

Quantitative Data Summary

The following tables summarize the quantitative data for Asoprisnil administration in various rodent models based on published studies.

Table 1: Asoprisnil Dosage in Rodent Models

| Animal Model | Compound | Dose | Route of Administration | Effect | Reference |

| Pregnant Rat | Asoprisnil | 1 mg/day | Subcutaneous | 100% inhibition of implantation | |

| Pregnant Rat | Asoprisnil | 3 mg/day | Oral | 100% inhibition of implantation | |

| Castrated Male Rat | Asoprisnil & J-912 | 10 mg | Subcutaneous | Partial blockade of estradiol-induced uterine weight increase | |

| Immature Rat | Asoprisnil | 1, 3, 10, 30 mg/day | Subcutaneous or Oral | No significant glucocorticoid activity | |

| Post-coitus Mouse | Asoprisnil | 0.05, 0.1, 0.2 mg/g/day | Not Specified | Dose-dependent decrease in implantation rate |

Table 2: General Administration Parameters for Rodents

| Parameter | Mouse | Rat | Reference |

| Oral Gavage Volume | 10 mL/kg | 5-10 mL/kg | |

| Subcutaneous Injection Volume | < 3 mL (for a 25g mouse) | < 10 mL (for a 200g rat) | |

| Subcutaneous Needle Gauge | 25-27g | 25g |

Experimental Protocols

Protocol 1: Oral Administration of this compound in Rodents

This protocol provides a general guideline for the oral administration of this compound to rats or mice using gavage.

Materials:

-

This compound powder

-

Vehicle (see Vehicle Preparation section)

-

Analytical balance

-

Spatula

-

Weighing paper

-

Mortar and pestle (for suspensions)

-

Stir plate and stir bar

-

Appropriately sized glass or plastic vials

-

Pipettes and sterile tips

-

Oral gavage needles (flexible or rigid, appropriate size for the animal)

-

Syringes

Vehicle Preparation:

-

Note: The exact vehicle formulations used in many preclinical studies of Asoprisnil are not publicly available. The choice of vehicle is critical and should be based on the desired solubility and stability of the compound.

-

For a solution: If this compound is soluble in a non-toxic vehicle at the desired concentration, this is the preferred method. Common solvents for steroids include polyethylene (B3416737) glycol (PEG), propylene (B89431) glycol, and dimethyl sulfoxide (B87167) (DMSO), often in combination with water or saline. The final concentration of organic solvents should be minimized.

-

For a suspension: If the required dose exceeds the solubility, a suspension must be prepared. A common vehicle for oral suspensions is 0.5% to 1% methylcellulose (B11928114) or carboxymethylcellulose (CMC) in purified water. A surfactant such as Tween 80 (e.g., at 0.1-0.5%) can be added to aid in wetting the powder and preventing aggregation.

Procedure:

-

Calculate the required amount of this compound and vehicle based on the desired dose (mg/kg) and the dosing volume (mL/kg).

-

Drug Formulation:

-

For a suspension: Carefully weigh the required amount of this compound powder. Levigate the powder with a small amount of the vehicle to form a smooth paste. Gradually add the remaining vehicle while mixing continuously to achieve a homogenous suspension of the desired concentration. Use a stir plate for continuous agitation.

-

-

Animal Handling and Administration:

-

Gently restrain the animal. For rats, one person may restrain while another administers the dose.

-

Measure the calculated volume of the drug formulation into a syringe fitted with an appropriately sized gavage needle.

-

Carefully insert the gavage needle into the esophagus and deliver the formulation directly into the stomach.

-

-

Frequency: Daily administration is common in studies with SPRMs. The frequency should be determined based on the pharmacokinetic properties of the compound and the specific experimental design.

Protocol 2: Subcutaneous Administration of this compound in Rodents

This protocol outlines the procedure for subcutaneous injection of this compound.

Materials:

-

This compound powder

-

Sterile vehicle (see Vehicle Preparation section)

-

Analytical balance

-

Spatula

-

Weighing paper

-

Sterile vials for formulation

-

Sterile syringes

-

Sterile needles (appropriate gauge and length)

-

70% ethanol (B145695) or other suitable antiseptic

Vehicle Preparation:

-

Note: As with oral administration, specific vehicle details are often proprietary. For subcutaneous injection, the formulation must be sterile and biocompatible.

-

A common vehicle for subcutaneous injection of lipophilic compounds is sterile sesame oil or other fixed oils.

-

Alternatively, a solution can be prepared using a mixture of solvents such as DMSO and PEG, diluted with sterile saline or water. The final concentration of organic solvents should be kept low to avoid irritation at the injection site. It is recommended to keep the DMSO concentration below 10%.

Procedure:

-

Prepare the dosing solution in a sterile environment (e.g., a laminar flow hood).

-

Animal Handling and Administration:

-

Gently restrain the animal.

-

Swab the injection site (typically the loose skin over the back or flank) with a suitable antiseptic.

-

Lift a fold of skin and insert the needle into the subcutaneous space.

-

Aspirate briefly to ensure a blood vessel has not been entered.

-

Slowly inject the formulation.

-

-

Volume and Frequency: Adhere to the recommended injection volumes to avoid discomfort and leakage. Dosing frequency will depend on the study design and the release characteristics of the formulation.

Protocol 3: Surgically Induced Endometriosis in a Rat Model

This protocol is based on established methods for inducing endometriosis in rats for the evaluation of therapeutic agents like Asoprisnil.

Materials:

-

Adult female Sprague-Dawley or Wistar rats

-

Anesthetic (e.g., isoflurane, ketamine/xylazine)

-

Surgical instruments (scissors, forceps, needle holders)

-

Suture material (e.g., 3-0 vicryl, 6-0 Prolene)

-

Sterile saline

-

Antiseptic and sterile drapes

-

Analgesics for post-operative care

Procedure:

-

Pre-operative Procedures:

-

Acclimatize the animals and monitor their estrous cycle via vaginal smears. The surgery is often performed during the diestrus or estrus stage.

-

Anesthetize the rat and prepare the abdominal area for aseptic surgery.

-

-

Surgical Induction of Endometriosis:

-

Make a ventral midline incision to expose the abdominal cavity.

-

Ligate the blood vessels of one uterine horn and resect a segment of the horn.

-

Place the excised uterine segment in sterile saline.

-

Incise the segment longitudinally to create a flap.

-

Cut small pieces of the uterine tissue (e.g., 5x5 mm).

-

Suture these tissue pieces to the abdominal wall or other locations within the peritoneal cavity with the endometrial side facing outwards.

-

Close the abdominal incision in layers.

-

-

Post-operative Care:

-

Administer analgesics as required.

-

Allow the animals to recover for a period (e.g., 4 weeks) to allow the endometriotic lesions to establish and grow.

-

-

Treatment and Evaluation:

-

After the recovery period, initiate treatment with this compound according to Protocol 1 or 2.

-

At the end of the treatment period, euthanize the animals and excise the endometriotic lesions.

-

Measure the size and weight of the lesions and perform histological analysis to assess the therapeutic effect.

-

Visualizations

Signaling Pathway of Asoprisnil

Caption: Asoprisnil's mechanism of action as a selective progesterone receptor modulator.

Experimental Workflow for Oral Administration Study

References

Asoprisnil Ecamate: Application Notes and Protocols for In Vitro Efficacy Testing

For Researchers, Scientists, and Drug Development Professionals

Introduction

Asoprisnil ecamate is a synthetic, steroidal selective progesterone (B1679170) receptor modulator (SPRM) that has been investigated for its therapeutic potential in hormone-dependent gynecological conditions, such as uterine fibroids and endometriosis.[1][2] As a prodrug, it is converted to its active metabolite, asoprisnil, which exhibits a unique mixed agonist and antagonist profile on the progesterone receptor (PR).[2] This tissue-selective activity allows Asoprisnil to exert antiproliferative and pro-apoptotic effects on target cells, like uterine leiomyoma cells, while minimizing effects on other tissues.[3][4]

These application notes provide a comprehensive guide for testing the efficacy of this compound in cell culture assays. This document outlines the underlying mechanism of action, presents quantitative data in structured tables, offers detailed experimental protocols for key assays, and includes visualizations of relevant signaling pathways and workflows.

Mechanism of Action